2-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide
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Overview
Description
2-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of piperazine, benzofuran, and oxazole moieties, which contribute to its diverse chemical behavior and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the reductive amination of benzofuran derivatives with piperazine compounds, followed by the formation of the oxazole ring through cyclization reactions . The reaction conditions often require the use of catalysts, such as sodium cyanoborohydride, and solvents like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
2-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures, such as benzofuran-2-carboxylic acid, exhibit comparable biological activities.
Piperazine Derivatives: Compounds like 2-(4-methylpiperazin-1-yl)ethan-1-amine share the piperazine moiety and have similar pharmacological properties.
Oxazole Derivatives: Thiazole and imidazole derivatives, which are structurally related to oxazole, also display diverse biological activities.
Uniqueness
The uniqueness of 2-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide lies in its combination of three distinct moieties, which confer a wide range of chemical reactivity and biological activities. This structural complexity makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-28(17-22-15-21-9-5-6-10-24(21)33-22)26(31)23-19-32-25(27-23)18-30-13-11-29(12-14-30)16-20-7-3-2-4-8-20/h2-10,19,22H,11-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQDKLGXPDSRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2O1)C(=O)C3=COC(=N3)CN4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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